Norarmepavine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

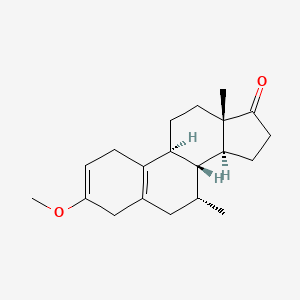

Norarmepavine is a naturally occurring benzylisoquinoline alkaloid. It is derived from the plant species Nelumbo lutea and is known for its significant pharmacological properties. The compound has a molecular formula of C18H21NO3 and a molecular weight of 299.36 g/mol. This compound is a white crystalline powder that is soluble in acids and bases but insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Norarmepavine can be achieved through the chemical modification of armepavine. One common method involves the use of the Bischler-Napieralski reaction, where the phenolic hydroxyl group is protected using a benzyl group. The synthesis process includes the following steps :

- Protection of the phenolic hydroxyl group with a benzyl group.

- Formation of the tetrahydroisoquinoline ring system.

- Removal of the protecting group to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Norarmepavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, often using reagents like halogens or alkylating agents.

Major Products:

- Oxidation of this compound can produce carbon-carbon and carbon-oxygen dimers.

- Reduction reactions yield reduced forms of the compound with altered functional groups.

- Substitution reactions result in various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Norarmepavine has been extensively studied for its pharmacological effects, particularly in the field of cardiovascular research. It has been shown to exhibit hypotensive and bradycardic properties, making it a potential candidate for the treatment of cardiovascular diseases . Additionally, this compound has been investigated for its calcium antagonist-like effects, which could be useful in modulating calcium entry and intracellular release in cells .

In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of other benzylisoquinoline alkaloids. Its unique structure and reactivity make it a useful compound for studying various chemical reactions and mechanisms .

Wirkmechanismus

Norarmepavine exerts its effects primarily through its interaction with calcium channels. It acts as a calcium antagonist, modulating calcium entry and intracellular release in cells. This mechanism is responsible for its hypotensive and bradycardic effects, as it reduces the contractility and heart rate by decreasing calcium influx into cardiac cells . The compound also affects the calcium sensitivity of the cell contractile machinery, further contributing to its cardiovascular effects .

Vergleich Mit ähnlichen Verbindungen

Coclaurine: Exhibits similar cardiovascular effects but with lower efficacy compared to Norarmepavine.

Norcoclaurine: Also affects calcium channels but has a different mechanism of action compared to this compound.

Uniqueness of this compound: this compound’s unique combination of hypotensive, bradycardic, and calcium antagonist-like effects sets it apart from other similar compounds. Its higher efficacy in modulating calcium channels makes it a more potent candidate for cardiovascular research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

3195-01-5 |

|---|---|

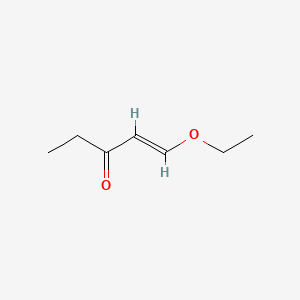

Molekularformel |

C18H20O3 |

Molekulargewicht |

284.355 |

IUPAC-Name |

4-[[(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]methyl]phenol |

InChI |

InChI=1S/C18H20O3/c1-20-17-10-14-6-5-13(16(14)11-18(17)21-2)9-12-3-7-15(19)8-4-12/h3-4,7-8,10-11,13,19H,5-6,9H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

XFNBAZARFRWXTP-CYBMUJFWSA-N |

SMILES |

COC1=C(C=C2C(CCC2=C1)CC3=CC=C(C=C3)O)OC |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)